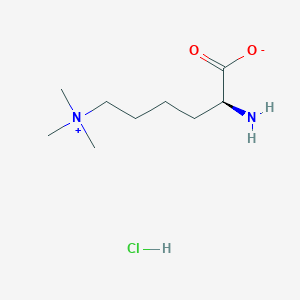
Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride is a non-protein amino acid that plays a crucial role in the biosynthesis of carnitine. Carnitine is essential for the transport of fatty acids into the mitochondria for beta-oxidation. This compound is primarily used in lysine methylation modification assays and purifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride can be synthesized through the methylation of lysine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:
- Lysine is dissolved in a suitable solvent like water or methanol.
- A base such as sodium hydroxide is added to deprotonate the amino group.
- Methylating agents are then introduced to the solution, leading to the formation of Nepsilon,Nepsilon,Nepsilon-Trimethyllysine.
- The product is then purified and converted to its hydrochloride salt form by adding hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors for the methylation reaction.
- Continuous monitoring of reaction conditions to ensure high yield and purity.
- Advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to lysine or other intermediates.
Substitution: The trimethylammonium group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: N-oxides of Nepsilon,Nepsilon,Nepsilon-Trimethyllysine.
Reduction: Lysine or partially methylated lysine derivatives.
Substitution: Various substituted lysine derivatives
Scientific Research Applications
Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the study of lysine methylation and its effects on protein function.
Biology: Plays a role in the biosynthesis of carnitine, which is crucial for fatty acid metabolism.
Medicine: Investigated for its potential in treating metabolic disorders related to carnitine deficiency.
Industry: Used in the production of supplements and pharmaceuticals targeting carnitine biosynthesis
Mechanism of Action
Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride exerts its effects by participating in the biosynthesis of carnitine. The breakdown of endogenous proteins containing Nepsilon,Nepsilon,Nepsilon-Trimethyllysine residues is the starting point for carnitine biosynthesis. This process involves several enzymatic steps, ultimately leading to the formation of carnitine, which is essential for transporting fatty acids into the mitochondria for energy production .
Comparison with Similar Compounds
- Nepsilon,Nepsilon-Dimethyllysine hydrochloride
- Nepsilon-Methyllysine hydrochloride
- Lysine hydrochloride
Comparison:
- Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride is unique due to its three methyl groups attached to the epsilon amino group of lysine, which significantly impacts its role in carnitine biosynthesis.
- Nepsilon,Nepsilon-Dimethyllysine hydrochloride and Nepsilon-Methyllysine hydrochloride have fewer methyl groups, affecting their biological activity and applications.
- Lysine hydrochloride lacks methyl groups, making it a basic building block for proteins but not directly involved in carnitine biosynthesis .
Properties
CAS No. |
55528-53-5 |
|---|---|
Molecular Formula |
C9H21ClN2O2 |
Molecular Weight |
224.73 g/mol |
IUPAC Name |
(2S)-2-amino-6-(trimethylazaniumyl)hexanoate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H/t8-;/m0./s1 |
InChI Key |
ZKIJKCHCMFGMCM-QRPNPIFTSA-N |
Isomeric SMILES |
C[N+](C)(C)CCCC[C@@H](C(=O)[O-])N.Cl |
Canonical SMILES |
C[N+](C)(C)CCCCC(C(=O)[O-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde](/img/structure/B13818956.png)
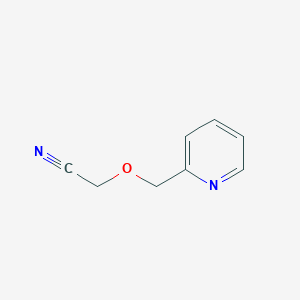
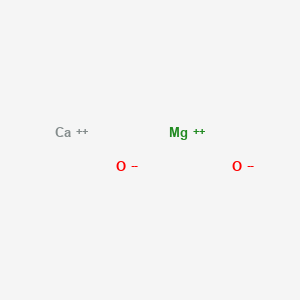
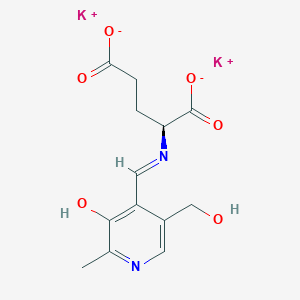
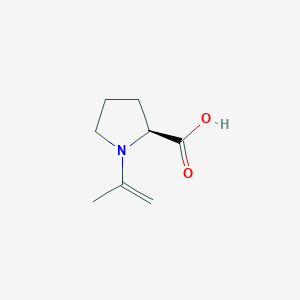
![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
![acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13818993.png)

![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
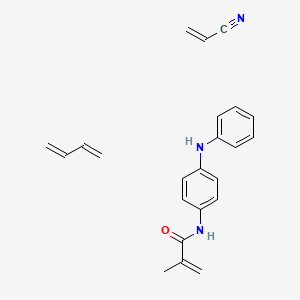
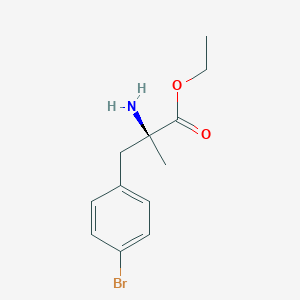
![1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B13819040.png)
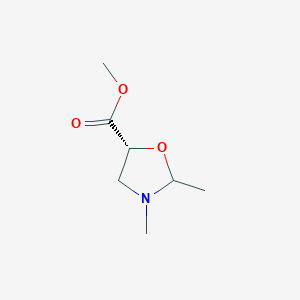
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
